3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine
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Overview
Description
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine is a chemical compound that features an azetidine ring attached to a 2,3-dihydro-1H-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine typically involves the reaction of 2,3-dihydro-1H-indene with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with the 2,3-dihydro-1H-indene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The 2,3-dihydro-1H-indene moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the azetidine ring.
Azetidine: Contains the azetidine ring but lacks the indene moiety.
Indole Derivatives: Similar in structure but with different heterocyclic systems.
Uniqueness
3-((2,3-Dihydro-1h-inden-5-yl)methyl)azetidine is unique due to the combination of the azetidine ring and the 2,3-dihydro-1H-indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylmethyl)azetidine |
InChI |
InChI=1S/C13H17N/c1-2-12-5-4-10(7-13(12)3-1)6-11-8-14-9-11/h4-5,7,11,14H,1-3,6,8-9H2 |
InChI Key |
ICVAYSYPMSMCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3CNC3 |
Origin of Product |
United States |
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